molecular formula C12H24N2O2 B6599004 tert-butyl N-{[1-(dimethylamino)cyclobutyl]methyl}carbamate CAS No. 1595710-47-6

tert-butyl N-{[1-(dimethylamino)cyclobutyl]methyl}carbamate

Cat. No.: B6599004
CAS No.: 1595710-47-6
M. Wt: 228.33 g/mol
InChI Key: XJVRJGAGOVQQSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-{[1-(dimethylamino)cyclobutyl]methyl}carbamate (CAS: 1858137-24-2) is a carbamate derivative with a molecular formula of C₁₁H₂₂N₂O₂ and a molecular weight of 214.3 g/mol . It belongs to the class of organic building blocks and is characterized by a cyclobutane ring substituted with a dimethylamino group and a tert-butyl carbamate-protected methylamine. This compound is synthesized with high purity (≥97%) and is commercially available for research applications, particularly in medicinal chemistry and drug development .

Properties

IUPAC Name

tert-butyl N-[[1-(dimethylamino)cyclobutyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)13-9-12(14(4)5)7-6-8-12/h6-9H2,1-5H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVRJGAGOVQQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCC1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1595710-47-6
Record name tert-butyl N-{[1-(dimethylamino)cyclobutyl]methyl}carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[1-(dimethylamino)cyclobutyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. One common method involves the use of tert-butyl carbamate and 1-(dimethylamino)cyclobutylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reaction progress to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-{[1-(dimethylamino)cyclobutyl]methyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-{[1-(dimethylamino)cyclobutyl]methyl}carbamate is used as a protecting group for amines. It is also used as an intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: The compound is studied for its potential use in drug development. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for designing new therapeutic agents .

Industry: In the chemical industry, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl N-{[1-(dimethylamino)cyclobutyl]methyl}carbamate involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The carbamate group can undergo hydrolysis, releasing the active amine, which can then interact with enzymes or receptors in biological systems .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Yield/Purity CAS Number Key Applications/Notes
This compound C₁₁H₂₂N₂O₂ 214.3 Cyclobutyl, dimethylamino, tert-Boc ≥97% purity 1858137-24-2 Organic synthesis building block
tert-Butyl(1-cyanocyclohex-1-yl-N-methyl)-carbamate C₁₃H₂₂N₂O₂ 238.3 Cyclohexyl, cyano, methyl, tert-Boc 90% yield Not provided Intermediate for opioid agonists
3-Chloro-4-fluoro-N-{[1-(methylamino)cyclohex-1-yl]methyl}benzamide C₁₅H₂₀ClFN₂O 298.8 Cyclohexyl, methylamino, halogenated 41% yield Not provided Pharmacological screening
tert-Butyl N-[[1-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate C₁₁H₂₀FN₂O₂ 234.3 Fluorocyclobutyl, aminomethyl Not reported 1237526-35-0 Potential fluorinated drug candidate
tert-Butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate C₁₁H₂₂N₂O₂ 214.3 Cyclopropyl, 2-aminoethyl Not reported 1032684-85-7 Strain-driven reactivity studies
tert-Butyl N-[1-(ethylcarbamoyl)ethyl]carbamate C₁₀H₂₀N₂O₃ 216.3 Ethylcarbamoyl, tert-Boc Not reported 1205921-06-7 Peptide mimicry applications

Key Observations:

Ring Size and Strain: The cyclobutane ring in the target compound introduces moderate ring strain, enhancing reactivity compared to cyclohexane derivatives (e.g., compound 3 in ) .

Substituent Effects: Dimethylamino groups (target compound) increase basicity and solubility in polar solvents compared to cyano (, compound 3) or halogenated (, compound 7) derivatives . Fluorine substitution (CAS 1237526-35-0) enhances metabolic stability and bioavailability in drug design contexts .

Synthetic Efficiency: The target compound is synthesized with ≥97% purity, outperforming analogs like 3-chloro-4-fluoro-N-{[1-(methylamino)cyclohexyl]methyl}benzamide (41% yield) . Low yields (e.g., 17% for tert-butyl{1-[(3-chloro-4-fluorobenzamido)methyl]cyclohex-1-yl}methyl)carbamate) highlight challenges in sterically hindered cyclohexane syntheses .

Functional and Application Differences

  • Pharmacological Relevance :

    • Cyclohexane derivatives in are linked to opioid receptor agonism, whereas the target compound’s biological profile remains underexplored .
    • Fluorinated analogs () are prioritized in CNS drug discovery due to blood-brain barrier penetration .
  • Drug-Likeness :

    • The target compound’s molecular weight (214.3) and polar surface area align with Lipinski’s rules, offering advantages over bulkier analogs (e.g., C₁₅H₂₀ClFN₂O, MW 298.8) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.